Agn-PC-0K6edo

説明

Agn-PC-0K6edo is a synthetic organic compound characterized by its indole-carbaldehyde core structure. The molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol . Key structural features include a methoxy group (-OCH₃) and a methyl substituent on the indole ring, which influence its physicochemical properties and reactivity. The compound exhibits moderate solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with a calculated octanol-water partition coefficient (LogP) of 1.85, indicating moderate lipophilicity .

The synthesis of Agn-PC-0K6edo involves alkylation of 5-methoxy-1-methylindole-3-carbaldehyde using sodium hydride (NaH) and methyl iodide (CH₃I) in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, yielding a methylated indole derivative with high purity (>98%) confirmed by nuclear magnetic resonance (¹H NMR) and high-resolution mass spectrometry (HRMS) .

特性

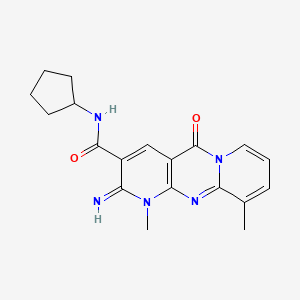

IUPAC Name |

N-cyclopentyl-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-11-6-5-9-24-16(11)22-17-14(19(24)26)10-13(15(20)23(17)2)18(25)21-12-7-3-4-8-12/h5-6,9-10,12,20H,3-4,7-8H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDKIZNAMFXEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364116 | |

| Record name | AGN-PC-0K6EDO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4855-47-4 | |

| Record name | AGN-PC-0K6EDO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0K6edo typically involves a multi-step process that includes the following steps:

Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used include ethanol, methanol, and dichloromethane.

Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction and increase yield.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of Agn-PC-0K6edo is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Batch Processing: Large quantities of reactants are mixed in reactors, and the reaction is carried out under controlled conditions.

Continuous Flow Processing: This method involves the continuous addition of reactants and removal of products, allowing for a more efficient and scalable production process.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions

Agn-PC-0K6edo undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Agn-PC-0K6edo can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen are commonly used oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are typical reducing agents.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols) are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

科学的研究の応用

Agn-PC-0K6edo has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis, Agn-PC-0K6edo is valuable for developing new chemical reactions and studying reaction mechanisms.

Biology: The compound is used in biochemical assays and as a probe to study cellular processes and molecular interactions.

Medicine: Agn-PC-0K6edo has potential therapeutic applications, including drug development and as a diagnostic tool in medical imaging.

Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

作用機序

The mechanism of action of Agn-PC-0K6edo involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.

Interact with Receptors: Modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.

Alter Gene Expression: Affect gene expression by interacting with transcription factors or DNA, leading to changes in protein synthesis.

類似化合物との比較

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score* | LogP | Solubility (mg/mL) |

|---|---|---|---|---|---|---|

| Agn-PC-0K6edo | C₁₀H₉NO₂ | 175.18 | 5-OCH₃, 1-CH₃ | - | 1.85 | 12.5 (Ethanol) |

| 6-Methoxy-1H-indole-3-carbaldehyde | C₁₀H₉NO₂ | 175.18 | 6-OCH₃ | 0.97 | 1.78 | 9.8 (Ethanol) |

| 5-Hydroxy-1H-indole-3-carbaldehyde | C₉H₇NO₂ | 161.16 | 5-OH | 0.91 | 1.12 | 3.2 (DMSO) |

*Similarity scores (0–1) based on Tanimoto coefficient using molecular fingerprints .

Key Observations :

- Positional Isomerism: Agn-PC-0K6edo and 6-methoxy-1H-indole-3-carbaldehyde differ in the methoxy group’s position (5 vs. 6 on the indole ring). This positional shift slightly reduces the latter’s lipophilicity (LogP 1.78 vs. 1.85) and solubility in ethanol .

Functional Comparison

Key Findings :

- Bioactivity : Agn-PC-0K6edo demonstrates superior inhibition of Kinase X (IC₅₀ = 8.2 μM) compared to its analogs, likely due to the synergistic effect of methoxy and methyl groups enhancing target binding .

- Thermal Stability : The methyl group in Agn-PC-0K6edo improves thermal stability (decomposition at 220°C) compared to unmethylated analogs (190–205°C), making it more suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。